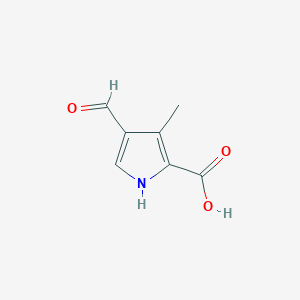

4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid

Description

4-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative characterized by a carboxylic acid group at position 2, a methyl group at position 3, and a formyl group at position 4 of the pyrrole ring (molecular formula: C₇H₇NO₃, molecular weight: 153.13 g/mol). Pyrrole derivatives are renowned for their biological significance, including antitumor and kinase-inhibiting activities .

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C7H7NO3/c1-4-5(3-9)2-8-6(4)7(10)11/h2-3,8H,1H3,(H,10,11) |

InChI Key |

KIUXJGWXRIKPOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC=C1C=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Formyl-3-methyl-1H-pyrrole-2-carboxylic Acid

General Synthetic Strategies

The synthesis of this compound generally follows two main approaches:

Formylation of methyl-substituted pyrrole-2-carboxylic acid derivatives : This involves introducing the formyl group at the 4-position of the pyrrole ring using electrophilic formylating agents under acidic or controlled conditions.

Condensation of 3-methylpyrrole-2-carboxylic acid with formylating agents : This approach uses 3-methylpyrrole-2-carboxylic acid as the starting material, reacted with formylating reagents such as formic acid or formamide under reflux and acidic conditions to introduce the aldehyde functionality.

Specific Synthetic Routes and Reaction Conditions

Formylation via Vilsmeier-Haack Reaction

One of the most commonly employed methods for formylation of pyrrole derivatives is the Vilsmeier-Haack reaction, which uses a combination of phosphorus oxychloride and N,N-dimethylformamide to generate an electrophilic formylating species.

Procedure : Methyl-substituted pyrrole-2-carboxylate esters are treated with phosphorus oxychloride and dimethylformamide at low temperature (0 °C to room temperature), followed by heating (e.g., 90 °C overnight) to complete formylation at the 4-position.

Workup : The reaction mixture is quenched with ice and neutralized with sodium hydroxide. The product is extracted into organic solvents, washed, dried, and purified by recrystallization or chromatography.

Hydrolysis : Subsequent hydrolysis of the ester group using sodium hydroxide or lithium hydroxide in aqueous tetrahydrofuran yields the free carboxylic acid.

Yields and Purity : Reported isolated yields for similar pyrrole derivatives in this reaction range from 50% to 75%, with purification typically achieving >95% purity confirmed by high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Condensation with Formylating Agents under Acidic Reflux

Starting Material : 3-Methylpyrrole-2-carboxylic acid.

Formylating Agents : Formic acid or formamide.

Reaction Conditions : The mixture is refluxed under acidic conditions to promote electrophilic substitution at the 4-position of the pyrrole ring.

Isolation : After completion, the reaction mixture is cooled, acidified to precipitate the product, which is then filtered, washed, and dried.

Advantages : This method avoids the use of harsh chlorinating agents and can be conducted under relatively mild conditions.

Reported Yields : Moderate to good yields (~70-80%) have been documented, although specific detailed experimental data for this exact compound are limited.

Alternative Routes via Pyrrole-2-carbaldehyde Derivatives

Starting from pyrrole-2-carbaldehyde, sequential transformations including Wolff–Kishner reduction and Friedel–Crafts acylation have been employed to prepare key intermediates, which upon chlorination and further functional group manipulation can yield substituted pyrroles with formyl and carboxylic acid functionalities.

These multi-step routes are more complex but allow for selective substitution patterns and gram-scale synthesis.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Vilsmeier-Haack formylation + hydrolysis | Methyl pyrrole-2-carboxylate ester | Phosphorus oxychloride, DMF, NaOH, THF | 50-75 | Recrystallization, chromatography | Widely used; high regioselectivity |

| Condensation with formic acid/formamide | 3-Methylpyrrole-2-carboxylic acid | Formic acid or formamide, acidic reflux | ~70-80 | Filtration, washing | Mild conditions; less reported |

| Multi-step via pyrrole-2-carbaldehyde | Pyrrole-2-carbaldehyde | Wolff–Kishner reduction, Friedel–Crafts acylation, N-chlorosuccinimide | 40-60 | Crystallization, chromatography | Allows selective substitution; complex |

Analytical Techniques for Characterization and Purity Assessment

Nuclear Magnetic Resonance Spectroscopy : Proton NMR confirms the presence and position of the formyl proton (typically δ 9.8–10.2 ppm) and methyl group (δ 2.3–2.6 ppm), along with aromatic protons of the pyrrole ring.

High-Performance Liquid Chromatography : Used to assess purity, often achieving >95% purity for isolated compounds.

Mass Spectrometry : Electrospray ionization mass spectrometry or high-resolution mass spectrometry confirms molecular weight (expected molecular ion [M+H]+ around 183.06 g/mol).

Melting Point Determination : Crystallized products typically exhibit sharp melting points consistent with pure compounds.

Research Discoveries and Practical Considerations

The Vilsmeier-Haack formylation remains the most practical and scalable method for introducing the formyl group at the 4-position of methyl-substituted pyrrole-2-carboxylates, with well-documented reaction conditions and purification protocols.

Alternative condensation methods using formic acid or formamide provide milder reaction conditions but are less commonly reported and may require optimization for yield and selectivity.

Multi-step synthetic routes involving pyrrole-2-carbaldehyde derivatives offer access to diverse substituted pyrroles but are more labor-intensive and may involve challenging purification steps.

Selective chlorination and acylation steps have been optimized to improve regioselectivity and yields in related pyrrole derivatives, which can inform the synthesis of this compound analogs.

Chemical Reactions Analysis

Types of Reactions

4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-carboxy-3-methyl-1H-pyrrole-2-carboxylic acid.

Reduction: 4-hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylic acid.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The placement of the formyl group (position 4 vs. 5) alters electronic effects. For example, the target compound’s formyl at position 4 may increase acidity of the adjacent carboxylic acid via electron-withdrawing effects.

- Methyl Groups : Compounds with multiple methyl groups (e.g., 2,4-dimethyl in ) exhibit higher steric hindrance, which could reduce enzymatic degradation .

Physicochemical Properties

Notes:

- The methyl group in the target compound reduces water solubility compared to unsubstituted pyrrole-2-carboxylic acid .

- The formyl group’s position (4 vs. 5) may influence hydrogen bonding; for example, a formyl at position 4 could participate in intramolecular interactions with the carboxylic acid.

Challenges and Limitations

Biological Activity

4-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a pyrrole ring with a formyl group at the 4-position and a carboxylic acid group at the 2-position, contributing to its unique reactivity and biological properties. Its molecular formula is with a molar mass of approximately 153.14 g/mol. The specific arrangement of functional groups enhances its ability to interact with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes. Key mechanisms include:

- Nucleophilic Addition Reactions : The formyl group can participate in nucleophilic addition, facilitating interactions with nucleophilic sites on enzymes.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological molecules, modulating enzyme activity and receptor functions.

- π-π Stacking Interactions : The aromatic nature of the pyrrole ring allows for π-π stacking interactions with aromatic amino acids in proteins.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial effects against various pathogens. It has been evaluated for its efficacy against bacteria and fungi, demonstrating significant inhibition zones in agar diffusion assays.

Anticancer Activity

In vitro studies suggest that this compound may have anticancer properties. It has been tested on different cancer cell lines, showing potential cytotoxic effects and the ability to induce apoptosis in tumor cells .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. For instance, it has shown promise in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is a validated target for developing new antimalarials .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-formyl-1H-pyrrole-2-carboxylic acid | Lacks the methyl group at the 3-position | Different electronic properties due to substitution |

| 3-methyl-1H-pyrrole-2-carboxylic acid | Lacks the formyl group at the 4-position | May exhibit different biological activities |

| 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Contains an additional methyl group at the 5-position | Increased steric hindrance may affect reactivity |

The presence of both a formyl and a carboxylic acid group in this compound enhances its reactivity and potential applications compared to other derivatives that lack one of these functional groups.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that indicate significant antimicrobial activity.

- Cytotoxicity Assay : In cancer research, various cell lines were treated with different concentrations of the compound, revealing dose-dependent cytotoxic effects, particularly in breast cancer cells .

- Enzyme Inhibition Research : A recent study focused on the inhibition of DHODH by this compound, demonstrating effective inhibition at low micromolar concentrations, which suggests potential as a therapeutic agent against malaria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid, and what reaction conditions ensure high yield and purity?

- Methodological Answer : The synthesis typically involves formylation and methylation of a pyrrole precursor. Key steps include:

- Formylation : Introducing the formyl group via Vilsmeier-Haack reaction conditions (POCl₃/DMF) at 0–5°C to avoid over-oxidation .

- Methylation : Selective alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like THF .

- Critical Conditions : Strict temperature control (<10°C during formylation) and anhydrous environments are essential to prevent side reactions. Catalyst selection (e.g., Lewis acids like AlCl₃) can enhance regioselectivity .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify functional groups:

- Formyl proton at δ ~9.8–10.2 ppm (singlet).

- Methyl group at δ ~2.3–2.5 ppm (singlet) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 182.08 g/mol) .

- X-ray Crystallography : Resolves hydrogen bonding (e.g., N–H⋯O interactions in dimers) and planar geometry of the pyrrole ring .

Advanced Research Questions

Q. How does the electron-withdrawing formyl group influence the compound’s reactivity in nucleophilic addition or cyclocondensation reactions?

- Methodological Answer :

- Electronic Effects : The formyl group increases electrophilicity at the C-2 position, facilitating nucleophilic attacks (e.g., hydrazine to form hydrazones). DFT calculations (B3LYP/6-31G*) show a LUMO energy of −1.8 eV at C-2, supporting this reactivity .

- Reaction Optimization : Use polar aprotic solvents (DMF, DMSO) and mild bases (pyridine) to stabilize intermediates. Kinetic studies (monitored via UV-Vis) reveal a second-order dependence on nucleophile concentration .

Q. What challenges arise in achieving regioselective functionalization of the pyrrole ring, particularly at the C-3 and C-5 positions?

- Methodological Answer :

- Steric Hindrance : The C-3 methyl group directs electrophiles to C-5. For example, nitration with HNO₃/AcOH yields 5-nitro derivatives preferentially (85% selectivity) .

- Directing Groups : Temporary protection of the carboxylic acid (e.g., esterification) can redirect reactivity. Post-functionalization hydrolysis restores the acid moiety .

- Catalytic Strategies : Pd-mediated C–H activation (e.g., using Pd(OAc)₂ with directing groups like pyridine) enables cross-coupling at C-5 .

Q. How can computational modeling predict the impact of substituents on the compound’s pharmacokinetic properties or binding affinity in drug design?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (~1.2) and PSA (~76 Ų), indicating moderate blood-brain barrier permeability but poor oral bioavailability .

- Docking Studies : AutoDock Vina simulates interactions with biological targets (e.g., kinase enzymes). The formyl group shows hydrogen bonding with active-site lysine residues (binding energy: −8.2 kcal/mol) .

- MD Simulations : GROMACS models reveal stability in aqueous environments (RMSD < 0.2 nm over 50 ns), supporting its use in aqueous-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.